6-[(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Functional Group Introduction: The methoxy, nitrobenzyl, and benzylidene groups are introduced through a series of substitution and condensation reactions.
Hydrazinyl Group Addition: The hydrazinyl group is added through a reaction with hydrazine derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrobenzyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the methoxy and nitrobenzyl groups.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
6-[(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Utilized in the development of advanced materials with specific properties such as conductivity and fluorescence.
Organic Synthesis: Acts as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves interactions with molecular targets such as enzymes and receptors. The functional groups allow it to bind to specific sites, influencing biological pathways. For example, the nitrobenzyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **6-[(2E)-2-{3-methoxy-4-[(4-methoxybenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
- **6-[(2E)-2-{3-methoxy-4-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
Uniqueness
The presence of the nitrobenzyl group in 6-[(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine distinguishes it from similar compounds. This group imparts unique redox properties and potential biological activity, making it a compound of interest for further research.
Properties
Molecular Formula |
C30H26N8O4 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
2-N-[(E)-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C30H26N8O4/c1-41-27-18-22(14-17-26(27)42-20-21-12-15-25(16-13-21)38(39)40)19-31-37-30-35-28(32-23-8-4-2-5-9-23)34-29(36-30)33-24-10-6-3-7-11-24/h2-19H,20H2,1H3,(H3,32,33,34,35,36,37)/b31-19+ |
InChI Key |
JWFOBZCDRZPWFL-ZCTHSVRISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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